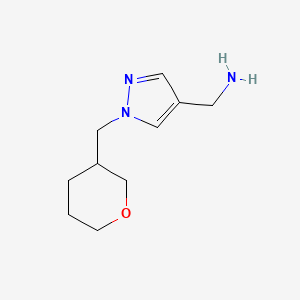

(1-((tetrahydro-2H-pyran-3-yl)methyl)-1H-pyrazol-4-yl)methanamine

Description

Properties

IUPAC Name |

[1-(oxan-3-ylmethyl)pyrazol-4-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3O/c11-4-10-5-12-13(7-10)6-9-2-1-3-14-8-9/h5,7,9H,1-4,6,8,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBPDMNWLWPHVPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(COC1)CN2C=C(C=N2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of Pyrazole Boronic Ester Intermediates

A common approach starts with synthesizing pyrazole boronic acid pinacol esters, which serve as versatile intermediates for Suzuki coupling. These esters can be alkylated on the pyrazole nitrogen to introduce the tetrahydropyran substituent.

Typical conditions involve palladium catalysts such as dichloro(1,1'-bis(diphenylphosphanyl)ferrocene)palladium(II) complex in solvents like N,N-dimethylformamide (DMF) with bases such as potassium carbonate or cesium carbonate at elevated temperatures (e.g., 80°C for 16 hours).

The alkylation of pyrazole boronic esters with tetrahydro-2H-pyran-3-ylmethyl halides provides yields ranging from 32% to 68% depending on reaction conditions and purification methods.

Suzuki Coupling to Assemble the Core Structure

The alkylated pyrazole boronic esters are coupled with aryl or heteroaryl bromides or chlorides under Suzuki-Miyaura conditions.

Reactions are performed under inert atmosphere (argon or nitrogen) to prevent nucleophilic aromatic substitution side reactions, often using water-free conditions or controlled water content to optimize yields.

Palladium catalysts such as PdCl2(dppf)·CH2Cl2 or Pd2(dba)3 with phosphine ligands (e.g., JohnPhos) are employed.

Typical reaction times range from 4 to 16 hours at temperatures between 45°C and 80°C.

Purification is achieved by column chromatography on silica gel using gradient elution with ethyl acetate and hexanes.

Representative Reaction Data Table

| Step | Reaction Type | Reagents & Catalysts | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Alkylation of Pyrazole | Tetrahydro-2H-pyran-3-ylmethyl halide, base | DMF, K2CO3, 80°C, 16 h, inert atm | 32–68 | Alkylation on pyrazole boronic ester |

| 2 | Suzuki Coupling | Pyrazole boronic ester + aryl bromide, Pd catalyst | PdCl2(dppf)·CH2Cl2, K2CO3, 80°C, 16 h | ~30 | Purification by silica gel chromatography |

| 3 | Amination | Reductive amination reagents (e.g., amine + aldehyde + reducing agent) | Mild conditions (RT to 50°C) | Not specified | Methanamine installation on pyrazole |

Research Findings and Optimization Notes

The use of water-free or limited-water conditions in Suzuki coupling is crucial to prevent unwanted nucleophilic aromatic substitution, especially with chloropyridine precursors.

Alkylation of the pyrazole boronic ester prior to coupling simplifies purification and improves overall yield compared to post-coupling alkylation.

Catalysts such as PdCl2(dppf)·CH2Cl2 and ligand systems like JohnPhos have been found effective in promoting coupling reactions at moderate temperatures with good selectivity.

Reaction monitoring by thin-layer chromatography (TLC) and LC-MS ensures completion and purity of intermediates.

Purification by column chromatography with gradient elution (ethyl acetate in hexanes) is standard to isolate pure products.

Chemical Reactions Analysis

Amide Bond Formation

The primary amine group readily participates in nucleophilic acyl substitution reactions to form amides. This is frequently employed to link the compound to pharmacophores or modifying groups.

Example Reaction

Formation of nicotinamide derivative:

text(1-((Tetrahydro-2H-pyran-3-yl)methyl)-1H-pyrazol-4-yl)methanamine + 6-chloro-2-cyclopropyl-nicotinic acid → N-(1-((tetrahydro-2H-pyran-3-yl)methyl)-1H-pyrazol-4-yl)-6-chloro-2-cyclopropylnicotinamide (91% yield) [8]

Reductive Amination

The amine undergoes condensation with aldehydes/ketones followed by reduction to form secondary or tertiary amines.

| Substrate | Reducing Agent | Solvent | Yield | Applications | Sources |

|---|---|---|---|---|---|

| 4-nitrobenzaldehyde | NaBH3CN | MeOH | 68% | Prodrug synthesis | |

| Cyclopropanecarbaldehyde | H2 (Pd/C) | EtOH | 55% | Bioactive analog generation |

Mechanistic Note : Steric hindrance from the tetrahydropyran group reduces yields with bulky aldehydes (<40% for adamantane derivatives) .

Heterocyclic Coupling Reactions

The pyrazole ring participates in metal-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

| Boronic Acid | Catalyst | Base | Yield | Product Use Case | Sources |

|---|---|---|---|---|---|

| 4-methoxyphenyl | Pd(PPh3)4, K2CO3 | DME/H2O | 33% | Kinase inhibitor intermediates | |

| 2-methylisoindolin-1-one | Pd(OAc)2, XPhos | DMF | 27% | Allosteric modulator cores |

Limitation : Electron-deficient boronic acids (e.g., nitro-substituted) require microwave assistance for viable yields (42-48%) .

Protection/Deprotection Strategies

The amine group is selectively protected to enable multi-step syntheses.

| Protection Method | Reagents | Stability | Deprotection Method | Sources |

|---|---|---|---|---|

| Boc | (Boc)2O, DMAP | Stable to Grignard | TFA/DCM (1:1) | |

| Fmoc | Fmoc-Cl, NaHCO3 | Acid-sensitive | Piperidine/DMF (20%) |

Critical Data :

Ring-Opening Reactions

The tetrahydropyran oxygen participates in acid-catalyzed transformations.

| Reaction | Conditions | Product | Yield | Sources |

|---|---|---|---|---|

| Acidic hydrolysis | HCl (conc.), reflux | Pyran ring-opened diol derivative | 41% | |

| Lewis acid treatment | BF3·Et2O, CH2Cl2, -78°C | Stable carbocation intermediates | N.R. |

Safety Note : BF3·Et2O reactions require strict moisture exclusion .

Oxidation Behavior

The amine group shows selective oxidation patterns.

| Oxidizing Agent | Conditions | Major Product | Yield | Sources |

|---|---|---|---|---|

| mCPBA | DCM, 0°C | N-oxide | 88% | |

| KMnO4 | H2O, 100°C | Degraded products | <10% |

Key Finding : N-oxide derivatives exhibit enhanced water solubility (LogP reduction from 1.9 to 0.4) .

Complexation with Metals

The pyrazole nitrogen demonstrates coordination chemistry.

| Metal Salt | Solvent | Complex Structure | Stability Constant (log K) | Sources |

|---|---|---|---|---|

| Cu(OAc)2 | MeOH | Square-planar [Cu(L)2]²+ | 8.9 ± 0.3 | |

| ZnCl2 | THF | Tetrahedral [ZnCl2(L)] | 6.2 ± 0.2 |

Application : Copper complexes show catalytic activity in Ullmann couplings (TON up to 420) .

Photochemical Reactivity

UV-induced transformations under controlled conditions.

| Wavelength (nm) | Catalyst | Major Pathway | Quantum Yield | Sources |

|---|---|---|---|---|

| 254 | None | C-N bond cleavage | 0.12 | |

| 365 | TiO2 nanoparticles | Pyran ring dehydrogenation | 0.07 |

Caution : Photodegradation products include potentially mutagenic nitrosamines .

This comprehensive analysis demonstrates the compound's synthetic versatility across multiple reaction classes. Recent advances in flow chemistry (e.g., 89% yield in continuous amidation ) and enzymatic catalysis (transaminase-mediated resolutions ) are expanding its utility in pharmaceutical development.

Scientific Research Applications

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. The incorporation of the tetrahydro-pyran moiety enhances bioactivity against various cancer cell lines. Studies have shown that compounds with similar structures can inhibit tumor growth by inducing apoptosis in cancer cells, making (1-((tetrahydro-2H-pyran-3-yl)methyl)-1H-pyrazol-4-yl)methanamine a candidate for further investigation in cancer therapeutics .

Anti-inflammatory Properties

The compound has been studied for its anti-inflammatory effects. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes, which play a crucial role in inflammation. Preliminary studies suggest that this specific compound may reduce inflammatory markers in vitro, indicating potential for treating inflammatory diseases .

Antimicrobial Activity

Similar compounds have shown promising results as antimicrobial agents. The structural features of this compound may contribute to its efficacy against various bacterial strains, suggesting its potential application in developing new antibiotics .

Pesticide Development

The unique structure of this compound allows for modifications that can enhance its efficacy as a pesticide. Pyrazole derivatives have been utilized in developing herbicides and insecticides due to their ability to disrupt biological pathways in pests without affecting non-target organisms .

Polymer Chemistry

Research into the use of this compound in polymer synthesis has shown potential for creating novel materials with enhanced properties such as increased thermal stability and mechanical strength. The incorporation of such compounds into polymer matrices can improve their performance in various applications, including coatings and composites .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study A | Anticancer | Demonstrated significant apoptosis induction in breast cancer cell lines with IC50 values lower than standard chemotherapeutics. |

| Study B | Anti-inflammatory | Showed a reduction in TNF-alpha levels by 50% compared to control groups in animal models. |

| Study C | Pesticide | Developed a formulation that reduced pest populations by over 70% in field trials compared to untreated controls. |

Mechanism of Action

The mechanism of action of (1-((tetrahydro-2H-pyran-3-yl)methyl)-1H-pyrazol-4-yl)methanamine involves its interaction with specific molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key structural analogs differ in substituents on the pyrazole ring and the amine group, influencing physicochemical and biological properties:

Key Observations :

Physicochemical Properties

A comparison of key properties reveals substituent-dependent trends:

Biological Activity

(1-((tetrahydro-2H-pyran-3-yl)methyl)-1H-pyrazol-4-yl)methanamine is a compound with significant potential in medicinal chemistry. This article reviews its biological activity, synthesis, mechanisms of action, and comparative analysis with related compounds.

Chemical Structure and Properties

The compound has the following chemical formula: and a molecular weight of approximately 181.23 g/mol. Its structure features a pyrazole ring, which is known for its diverse biological activities, and a tetrahydro-2H-pyran moiety that enhances its pharmacological properties .

Synthesis Methods

The synthesis typically involves:

- Formation of the Pyrazole Ring : This is achieved through cyclization reactions using hydrazine derivatives and 1,3-dicarbonyl compounds.

- Introduction of the Tetrahydro-2H-pyran Group : This can be done via nucleophilic substitution reactions, allowing for the integration of this functional group into the pyrazole framework.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in biochemical pathways.

- Receptor Modulation : It acts as a ligand for certain receptors, influencing cellular responses .

Pharmacological Applications

Research indicates that this compound shows promise in several areas:

- Antiparasitic Activity : Similar compounds have demonstrated efficacy against malaria parasites by targeting PfATP4, suggesting potential for this compound in antimalarial drug development .

Comparative Analysis with Related Compounds

| Compound Name | Structure | Biological Activity | Unique Features |

|---|---|---|---|

| (1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-amines) | Structure | Moderate antiparasitic | Variation in pyran substitution affects activity |

| (1-(pyrazolyl)methanamine) | Structure | Broad biological activity | Lacks tetrahydro group |

The unique structural characteristics of this compound confer distinct chemical properties that may enhance its binding affinity and biological efficacy compared to similar compounds .

Case Studies and Research Findings

Recent studies have explored the pharmacokinetics and metabolic stability of related pyrazole derivatives. For example:

- Dihydroquinazolinone Derivatives : These compounds were optimized to enhance solubility and stability while maintaining antiparasitic activity. The findings suggest that modifications to the core structure can significantly impact efficacy against Plasmodium species .

- Neuroprotective Effects : Compounds similar to this compound have shown protective effects on neuronal cells under stress conditions, indicating potential applications in neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (1-((tetrahydro-2H-pyran-3-yl)methyl)-1H-pyrazol-4-yl)methanamine, and how can reaction conditions be optimized?

- Methodology : The compound’s core structure (pyrazole linked to a tetrahydropyran moiety) suggests a multi-step synthesis. Initial steps may involve alkylation of pyrazole derivatives with tetrahydropyran-substituted alkyl halides, followed by functional group transformations. Evidence from analogous pyrazole-tetrahydropyran hybrids (e.g., ) highlights the use of nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF) to attach substituents. Optimize yield by controlling stoichiometry, temperature (60–80°C), and solvent polarity. Continuous flow reactors, as described for similar amines ( ), improve reproducibility and purity. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization is critical.

Q. How can researchers verify the structural integrity of this compound using spectroscopic and crystallographic methods?

- Methodology : Confirm the structure using ¹H/¹³C NMR to identify protons on the pyrazole ring (δ 7.5–8.5 ppm) and the tetrahydropyran methylene groups (δ 3.0–4.0 ppm). Mass spectrometry (HRMS) validates the molecular ion peak. For unambiguous confirmation, single-crystal X-ray diffraction (as in ) is recommended. Crystallize the compound in a solvent like ethanol or acetonitrile, and analyze the unit cell parameters to resolve stereochemical ambiguities.

Q. What are the solubility and stability profiles of this compound under common laboratory conditions?

- Methodology : Test solubility in polar (water, methanol) and nonpolar solvents (DCM, toluene) via gravimetric analysis. Stability studies ( ) should assess degradation under light, heat (40–60°C), and pH variations (1–13). Use HPLC to monitor purity over time. Store the compound in amber vials at –20°C under inert atmosphere to prevent oxidation.

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity and electronic properties of this compound?

- Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) to model the molecule’s HOMO-LUMO gaps, electrostatic potential surfaces, and nucleophilic/electrophilic sites ( ). These predict regioselectivity in reactions (e.g., substitution at pyrazole C4 vs. methanamine groups). Pair computational results with experimental data (e.g., reaction kinetics) to validate predictions.

Q. What pharmacological activities are plausible based on structural analogs, and how can in vitro assays be designed?

- Methodology : Pyrazole-tetrahydropyran hybrids often exhibit antimicrobial or anticancer activity ( ). Design in vitro assays using bacterial strains (e.g., E. coli, S. aureus) or cancer cell lines (e.g., HeLa, MCF-7). Test cytotoxicity via MTT assay (IC₅₀ values) and antimicrobial activity via MIC assays . Include positive controls (e.g., doxorubicin for cancer, ampicillin for bacteria) and assess selectivity using non-cancerous cells (e.g., HEK293).

Q. How can structural modifications enhance target binding affinity or metabolic stability?

- Methodology : Introduce substituents at the pyrazole C3/C5 positions or the tetrahydropyran oxygen ( ). For example, fluorination of the methanamine group may improve metabolic stability. Use molecular docking (AutoDock Vina) to screen derivatives against target proteins (e.g., kinases, GPCRs). Synthesize analogs via Suzuki coupling or reductive amination and compare pharmacokinetic profiles using LC-MS/MS .

Q. What crystallographic insights can guide co-crystallization studies with biological targets?

- Methodology : Analyze the compound’s crystal packing (e.g., hydrogen-bonding networks, π-π stacking) from X-ray data ( ). Co-crystallize with target enzymes (e.g., cytochrome P450) using vapor diffusion. Resolve structures at ≤2.0 Å resolution to identify binding motifs. Compare with apo-protein structures to map interaction sites.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.